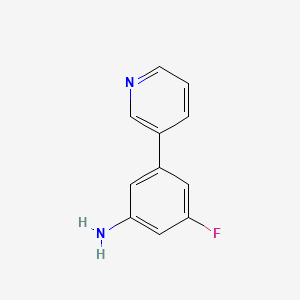

Benzenamine, 3-fluoro-5-(3-pyridinyl)-

Descripción general

Descripción

Benzenamine, 3-fluoro-5-(3-pyridinyl)- is a chemical compound with the molecular formula C11H9FN2 . It is an important drug intermediate generally used in the field of health professionals and pharmaceutical industry . It is often employed as a structural scaffold for the design and synthesis of various drugs, including anticancer drugs, antibacterial agents, and other new medicines for diabetes and heart disease .

Molecular Structure Analysis

The molecular structure of Benzenamine, 3-fluoro-5-(3-pyridinyl)- can be viewed using Java or Javascript . The molecular weight of this compound is 188.2 g/mol.Physical And Chemical Properties Analysis

The thermodynamic properties of Benzenamine, 3-fluoro-5-(3-pyridinyl)- have been studied by means of low temperature calorimetry . The heat capacities of this compound were measured over the temperature region from (1.9 to 300) K, and the corresponding thermodynamic functions were consequently calculated .Aplicaciones Científicas De Investigación

Agrochemicals and Crop Protection

- Application : 3-Fluoro-5-(pyridin-3-yl)benzenamine derivatives are used as intermediates in the synthesis of agrochemicals. For instance, fluazifop-butyl , the first trifluoromethylpyridine (TFMP) derivative introduced to the market, protects crops from pests. Over 20 new TFMP-containing agrochemicals now bear ISO common names .

Pharmaceuticals and Drug Development

- Applications :

- PB2 Inhibitors : Researchers have explored derivatives containing the TFMP skeleton for inhibiting PB2, an essential subunit of influenza RNA-dependent RNA polymerase. These compounds hold promise for treating influenza .

- Lead Compounds : Although not directly used as drugs, certain derivatives serve as lead compounds for developing novel pharmaceuticals. Their fluorine content contributes to drug efficacy and specificity .

Functional Materials and Vapor-Phase Reactions

- Application : 3-Fluoro-5-(pyridin-3-yl)benzenamine derivatives participate in vapor-phase reactions, contributing to the synthesis of advanced materials with tailored properties .

Chemical Properties and Crystal Structures

- Research : Scientists have investigated the crystal structure and chemical properties of 3-Fluoro-5-(pyridin-3-yl)benzenamine and related compounds using techniques like DFT (density functional theory) .

Biological Research and Chemical Probes

- Example : Compound 29u, derived from 3-Fluoro-5-(pyridin-3-yl)benzenamine , acts as a lead compound for PLK4-targeted anticancer drug discovery and as a useful probe for further PLK4 research .

Future Prospects

Direcciones Futuras

Benzenamine, 3-fluoro-5-(3-pyridinyl)- is an important drug intermediate and is generally used in the field of health professionals and pharmaceutical industry . It is often employed as a structural scaffold for the design and synthesis of various drugs . Therefore, the future directions of this compound could involve its use in the development of new drugs for various diseases.

Mecanismo De Acción

Target of Action

It is known that this compound is an important drug intermediate generally used in the field of health professionals and pharmaceutical industry . It is often employed as a structural scaffold for the design and synthesis of anticancer drugs, antibacterial agents, and other new medicines for diabetes and heart disease .

Mode of Action

It is known to be involved in suzuki–miyaura (sm) coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s involvement in the suzuki–miyaura coupling reactions suggests that it may play a role in various biochemical pathways related to carbon–carbon bond formation .

Result of Action

It is known that this compound is generally employed as a structural scaffold for the design and synthesis of various drugs, suggesting that its action may result in a wide range of therapeutic effects .

Action Environment

It is known that the suzuki–miyaura coupling reactions in which this compound is involved are generally tolerant to a wide range of reaction conditions , suggesting that the compound’s action may be relatively stable under various environmental conditions.

Propiedades

IUPAC Name |

3-fluoro-5-pyridin-3-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h1-7H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIXYAVTGLYDLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CC(=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572875 | |

| Record name | 3-Fluoro-5-(pyridin-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181633-36-3 | |

| Record name | 3-Fluoro-5-(pyridin-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3059384.png)

![3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine](/img/structure/B3059389.png)